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Compound of Interest

Compound Name: C18(Plasm) LPC

Cat. No.: B1263083

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-O-(1'Z-octadecenyl)-2-hydroxy-sn-
glycero-3-phosphocholine (C18(Plasm) LPC)

1-O-(1'Z-octadecenyl)-2-hydroxy-sn-glycero-3-phosphocholine, commonly abbreviated as
C18(Plasm) LPC or PC(P-18:0/0:0), is a specific species of lysoplasmalogen. Plasmalogens
are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1
position of the glycerol backbone.[1] Approximately 20% of all phospholipids in the human body
are plasmalogens, with choline plasmalogens being particularly abundant in cardiac tissue.[1]

[2]

C18(Plasm) LPC is an intermediate in the metabolism of its parent compound, C18 choline
plasmalogen (C18(Plasm) PC). It is generated by the enzymatic removal of the fatty acid at the
sn-2 position. While often considered just a metabolic intermediate, lysophospholipids (LPLS)
like C18(Plasm) LPC are increasingly recognized as potent signaling molecules involved in a
multitude of physiological and pathological processes.[2][3] This guide provides a
comprehensive overview of the core aspects of C18(Plasm) LPC metabolism, its biological
functions, and the methodologies used for its study in mammalian cells.

Table 1: Physicochemical Properties of C18(Plasm) LPC
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Property Value Reference

PC(P-18:1/0:0), 1-0O-1'-(2)-
Synonyms octadecenyl-2-hydroxy-sn- [4]
glycero-3-phosphocholine

CAS Number 97802-55-6 [4]
Molecular Formula C26H54NO6P [4]
Molecular Weight 507.68 g/mol [4]

- Lysoplasmalogen,
Lipid Type o [4]
Lysophospholipid

Metabolism of C18(Plasm) LPC

The cellular concentration of C18(Plasm) LPC is tightly regulated through a dynamic balance
of synthesis and degradation/remodeling pathways.

Biosynthesis of C18(Plasm) LPC

C18(Plasm) LPC is not synthesized de novo but is generated from the hydrolysis of its diacyl
precursor, C18 plasmalogen phosphatidylcholine (C18(Plasm) PC). This reaction is catalyzed
by phospholipase Az (PLA2) enzymes, which specifically cleave the ester bond at the sn-2
position of the glycerol backbone, releasing a fatty acid.[2]

The biosynthesis of the C18(Plasm) PC precursor is a multi-step process that begins in the
peroxisomes and is completed in the endoplasmic reticulum. Key enzymes in the initial
peroxisomal steps include glyceronephosphate O-acyltransferase (GNPAT) and
alkylglyceronephosphate synthase (AGPS).[1]

The generation of C18(Plasm) LPC from C18(Plasm) PC is highly dependent on the specific
PLA: isoforms present, as they exhibit distinct substrate preferences. Cytosolic PLA2 (CPLA2)
shows a higher activity toward plasmalogens compared to conventional diacyl phospholipids,
making it a key enzyme in generating C18(Plasm) LPC, especially when the sn-2 position is
occupied by arachidonic acid.[2] In contrast, secretory PLAz (SPLAz) shows a preference for
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diacyl phospholipids over plasmalogens.[2] Studies in canine myocardium have identified a
specific plasmalogen-selective PLA:z activity that does not require calcium.[5]
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(CH e V.V Y —— —————————— (1-O-(1'Z-octadecenyl)-2-acyl-sn-glycero-3-PC)
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Diagram 1: Biosynthesis of C18(Plasm) LPC via PLAz2-mediated hydrolysis.

Degradation and Remodeling

Once formed, C18(Plasm) LPC can undergo two primary metabolic fates: reacylation back to
its parent phospholipid or complete degradation.

o Reacylation (Lands Cycle): The most prominent pathway for C18(Plasm) LPC metabolism is
its reacylation to C18(Plasm) PC. This reaction is catalyzed by a family of enzymes known
as lysophosphatidylcholine acyltransferases (LPCATSs), which transfer a fatty acid from an
acyl-CoA donor to the free hydroxyl group at the sn-2 position.[6] This deacylation-
reacylation cycle, known as the Lands cycle, is crucial for remodeling the fatty acid
composition of membranes and maintaining phospholipid homeostasis.[7][8] Different LPCAT
isoforms exhibit distinct specificities for both the lysophospholipid acceptor and the acyl-CoA
donor, allowing for fine-tuned control over membrane lipid diversity.[7][9]

o Degradation: C18(Plasm) LPC can also be further degraded by other phospholipases. For
instance, lysophospholipase D (also known as autotaxin) can cleave the phosphocholine
headgroup, producing 1-O-(1'Z-octadecenyl)-sn-glycerol-3-phosphate, a lysophosphatidic
acid (LPA) analog.[6]

Table 2: Relative Activity and Selectivity of Key Enzymes in C18(Plasm) LPC Metabolism
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Signaling and Biological Functions

Lysophospholipids are not merely metabolic intermediates; they are active signaling molecules
that can exert profound effects on cellular behavior. LPCs can act on G protein-coupled
receptors (GPCRs) and modulate the activity of intracellular enzymes like protein kinase C
(PKC).[2][3] The signaling effects of LPC can be concentration-dependent; for example, low
micromolar concentrations of LPC have been shown to activate PKC, while higher
concentrations are inhibitory.[3]

LPC has been implicated in a wide range of cellular responses, including:
» Cell proliferation and differentiation[3]

¢ Monocyte chemotaxis and T-lymphocyte activation[3]

o Modulation of platelet aggregation[3]

« Induction of pro-inflammatory cytokines, an effect that can be dependent on the platelet-
activating factor (PAF) receptor[10]
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Diagram 2: Simplified signaling pathway for C18(Plasm) LPC.
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C18(Plasm) LPC in Health and Disease

Alterations in plasmalogen and LPC metabolism are associated with numerous human
diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

* Neurodegenerative Diseases: Lower levels of LPCs have been reported in the plasma,
cerebrospinal fluid, and brain tissue of patients with Alzheimer's disease (AD).[11]
Specifically, LPCs containing long-chain fatty acids tend to be lower in the plasma of AD
patients.[12] However, other studies have reported higher levels of certain LPC species (e.g.,
lysoPC a C18:1 and lysoPC a C18:2) in AD and Mild Cognitive Impairment (MCI), suggesting
a complex and perhaps stage-dependent dysregulation.[3][13]

o Cardiovascular Disease: An altered phospholipid metabolism is a hallmark of
atherosclerosis.[14] Studies using mass spectrometry imaging have found that while many
lysolipids accumulate in atherosclerotic plaques, the plasma levels of specific species like
LPC(18:0) are significantly reduced in patients with high cardiovascular risk, suggesting a
complex relationship between tissue and circulating lipid pools.[14][15]

o Cancer: Cancer cells often exhibit altered phospholipid metabolism, including increased PC
turnover.[16] This can lead to decreased concentrations of LPC in the plasma of cancer
patients, which has been found to correlate with weight loss and inflammatory status.[16]

Table 3: Reported Alterations of LPC Species in Disease
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Disease Matrix LPC Species Reference(s)
Change
Alzheimer's Plasma, CSF,
] ] Total LPCs Decreased [11]
Disease Brain

lysoPC a C18:1,
Plasma Increased [3]
lysoPC a C18:2

Increased post-

Plasma Total LPCs ] ] [13]
diagnosis
Atherosclerosis Arterial Plaque LPC(18:0) Increased [14][15]
Plasma (CV Risk
LPC(18:0) Decreased [14][15]
Group)
Cancer Plasma Total LPCs Decreased [16]

Methodologies for Studying C18(Plasm) LPC

The accurate quantification and characterization of C18(Plasm) LPC require sophisticated
analytical techniques, primarily revolving around liquid chromatography-mass spectrometry
(LC-MS).

Experimental Workflow

A typical workflow for the analysis of C18(Plasm) LPC from biological samples involves lipid
extraction, chromatographic separation, and mass spectrometric detection.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8180517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4700585/
https://pubmed.ncbi.nlm.nih.gov/38299357/
https://cris.maastrichtuniversity.nl/en/publications/spatial-metabolomics-identifies-lpc180-and-lpa181-in-advanced-ath/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1939842/
https://cris.maastrichtuniversity.nl/en/publications/spatial-metabolomics-identifies-lpc180-and-lpa181-in-advanced-ath/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1939842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5351511/
https://www.benchchem.com/product/b1263083?utm_src=pdf-body
https://www.benchchem.com/product/b1263083?utm_src=pdf-body
https://www.benchchem.com/product/b1263083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

1. Sample Collection
(Cells, Tissue, Plasma)

l

2. Lipid Extraction
(e.g., Bligh-Dyer or MTBE Method)
+ Internal Standard Spike

|

3. LC Separation
(Reversed-Phase C18 Column)

l

4. MS/MS Detection
(Q-TOF or Triple Quadrupole)

l

5. Data Analysis
(Peak Integration, Normalization,
Quantification)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1263083?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1263083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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